2,2-difluoro-N-phenylcyclopropane-1-carboxamide
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Overview
Description
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring substituted with two fluorine atoms and a phenyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclization reaction, often using a suitable dihaloalkane and a base.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the cyclopropane derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or the carboxamide group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Phenyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-difluoro-N-phenylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
2,2-Difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide: This compound differs in the substitution pattern on the nitrogen atom.
2,2-Difluoro-N-phenylcyclopropane-1-carboxylic acid: This compound lacks the amide group present in this compound.
Properties
CAS No. |
2302311-68-6 |
---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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